molecular formula C31H24N2O3 B11672499 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B11672499
M. Wt: 472.5 g/mol
InChI Key: YNWCIKLZTZIOBQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes a quinoxaline core substituted with phenyl and carboxylate groups, as well as a dimethylphenyl and oxoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with new functional groups replacing the carboxylate group.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline-6-carboxylate: Lacks the dimethylphenyl and oxoethyl groups, making it less complex.

    2-(2,5-Dimethylphenyl)-2-oxoethyl quinoxaline: Similar structure but without the diphenyl and carboxylate groups.

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H24N2O3

Molecular Weight

472.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C31H24N2O3/c1-20-13-14-21(2)25(17-20)28(34)19-36-31(35)24-15-16-26-27(18-24)33-30(23-11-7-4-8-12-23)29(32-26)22-9-5-3-6-10-22/h3-18H,19H2,1-2H3

InChI Key

YNWCIKLZTZIOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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